molecular formula C11H9N B11920708 3,4-Dihydrocyclopenta[b]indole

3,4-Dihydrocyclopenta[b]indole

Cat. No.: B11920708
M. Wt: 155.20 g/mol
InChI Key: VEOOYKXXDYLCBG-UHFFFAOYSA-N
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Description

3,4-Dihydrocyclopenta[b]indole is a nitrogen-containing heterocyclic compound that belongs to the indole family. This compound is characterized by a fused cyclopentane ring attached to the indole core, making it a unique structure with significant biological and chemical properties. It is found in various natural products and synthetic drugs, and it has been the subject of extensive research due to its wide range of biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: Several synthetic protocols have been developed to prepare 3,4-Dihydrocyclopenta[b]indole. Some prominent methods include:

    [3 + 2]-Cycloaddition: This method involves the cycloaddition of an indole derivative with a suitable dipolarophile.

    Yonemitsu Condensation: This condensation reaction involves the formation of the indole ring through the reaction of an aldehyde with a hydrazine derivative.

    Gold(I) Catalysed Rautenstrauch Rearrangement: This method uses gold(I) catalysts to rearrange propargylic esters into cyclopenta[b]indoles.

    Bismuth(III) Catalysed Condensation: This involves the use of bismuth(III) salts to catalyze the condensation of suitable precursors.

    Nazarov Cyclisation: This method involves the cyclisation of divinyl ketones in the presence of a Lewis acid to form the cyclopenta[b]indole core.

Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above-mentioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Metal-catalyzed approaches, such as those using gold or bismuth catalysts, are particularly favored due to their efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dihydrocyclopenta[b]indole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dihydrocyclopenta[b]indole involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydrocyclopenta[b]indole is unique due to its fused cyclopentane ring, which imparts distinct chemical and biological properties compared to other indole derivatives. Its versatility in undergoing various chemical reactions and its wide range of biological activities make it a compound of significant interest in scientific research .

Properties

Molecular Formula

C11H9N

Molecular Weight

155.20 g/mol

IUPAC Name

3,4-dihydrocyclopenta[b]indole

InChI

InChI=1S/C11H9N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-6,12H,7H2

InChI Key

VEOOYKXXDYLCBG-UHFFFAOYSA-N

Canonical SMILES

C1C=CC2=C1NC3=CC=CC=C23

Origin of Product

United States

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